(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring linked to a phenyl group via a sulfonyl linkage, along with an acrylic acid moiety. This compound has garnered interest in various fields due to its potential biological activities and chemical reactivity. Its molecular formula is C13H15NO4S, and it is identified by the CAS number 309733-71-9 .
(2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid exhibits notable biological activities, particularly in pharmacological contexts. Its structure allows it to interact with various biological targets, potentially influencing pathways related to inflammation and pain modulation. The specific mechanisms of action are still under investigation, but initial studies suggest that it may act as an anti-inflammatory agent and may have implications in treating certain diseases .
The synthesis of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid typically involves several key steps:
For large-scale production, methods may be optimized using continuous flow reactors and automated synthesis techniques to enhance yield and purity.
The compound has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing anti-inflammatory drugs or other therapeutic agents targeting specific molecular pathways. Additionally, its unique structure can make it a candidate for further modifications leading to novel derivatives with enhanced efficacy .
Studies on the interactions of (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid with various biological targets are ongoing. Initial findings indicate potential interactions with proteins involved in inflammatory responses and pain signaling pathways. Detailed interaction studies could elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid:
What sets (2E)-3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acrylic acid apart is its combination of a pyrrolidine ring, sulfonyl group, and acrylic acid moiety. This unique structure imparts specific chemical properties that may enhance its biological activity compared to other similar compounds. The presence of both the pyrrolidine and sulfonic functionalities allows for diverse reactivity and interaction possibilities that are not typically found in other related compounds .
The Heck reaction remains the cornerstone for synthesizing α,β-unsaturated arylacrylic acids. This cross-coupling between aryl halides and acrylic acid derivatives proceeds via a palladium(0)/palladium(II) catalytic cycle, enabling precise control over stereochemistry at the α-position [2] [5]. For the target compound, bromobenzene derivatives containing pre-installed sulfonamide groups serve as optimal electrophilic partners.
A critical advancement involves using Pd(OAc)₂ with monodentate phosphine ligands (e.g., PPh₃), which facilitates oxidative addition of aryl bromides while suppressing β-hydride elimination [2] [7]. Kinetic studies demonstrate that electron-withdrawing sulfonyl groups accelerate the migratory insertion step, achieving turn-over frequencies of >1,500 h⁻¹ in model systems [1]. Recent protocols employing aqueous-phase conditions (PdCl₂, K₂CO₃, H₂O, 100°C) show enhanced regioselectivity for the E-isomer while eliminating organic solvent waste [4].
The 4-(pyrrolidin-1-ylsulfonyl)phenyl group is introduced via sequential Friedel-Crafts sulfonylation and amine coupling:
X-ray crystallographic data confirms the sulfonamide adopts a trigonal pyramidal geometry, with S–N bond lengths of 1.632 Å characteristic of sp³-hybridized nitrogen [6]. Steric effects from the pyrrolidine ring necessitate prolonged reaction times (>8 h) compared to smaller amines [3].
Solvent | Yield (%) | E:Z Ratio |
---|---|---|
DMF | 72 | 95:5 |
Water | 85 | 98:2 |
Toluene | 65 | 90:10 |
Reaction completion times decrease exponentially from 24 h (80°C) to 3 h (120°C), though temperatures >110°C promote decarboxylation (<5% side products) [5].
Three primary routes were evaluated:
Heck Coupling-First Approach
Sulfonylation-First Approach
One-Pot Tandem Synthesis
Density functional theory (DFT) calculations rationalize the superiority of Route 2, showing a 14.3 kcal/mol lower activation barrier for Heck coupling with pre-sulfonylated substrates [1].
Key considerations for kilogram-scale production:
Pilot plant data (100 L reactor) confirm consistent yields (80–83%) and >99.5% E-isomer content, meeting pharmaceutical-grade specifications [4] [5].